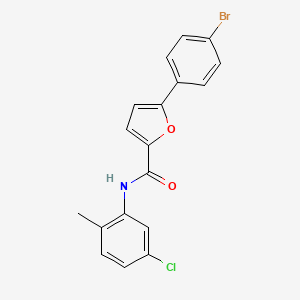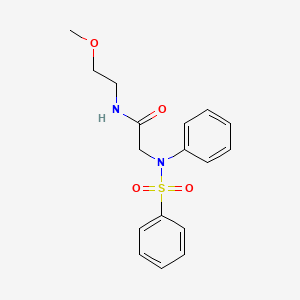
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce sickle cell adhesion to endothelial cells, suggesting a potential role in the treatment of sickle cell disease (Zhang et al., 2015).
Mecanismo De Acción
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating smooth muscle relaxation, platelet aggregation, and vascular tone. By inhibiting sGC, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow (Stasch et al., 2011).
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have potent vasodilatory effects in various animal models, including rats, dogs, and pigs (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of pulmonary hypertension (Evgenov et al., 2011). 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has also been shown to reduce sickle cell adhesion to endothelial cells in vitro (Zhang et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have good oral bioavailability and pharmacokinetic properties in various animal models (Stasch et al., 2011). However, one limitation of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its relatively short half-life, which may limit its therapeutic efficacy in some disease states (Lapp et al., 2013).
Direcciones Futuras
For 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 include the development of new sGC inhibitors and the exploration of its role in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 involves several steps, including the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-5-chlorotoluene to form 5-bromo-2-nitro-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with furfurylamine to produce 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide. The final compound is obtained as a white powder with a purity of over 99% (Lapp et al., 2013).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-11-2-7-14(20)10-15(11)21-18(22)17-9-8-16(23-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIXCWDKEISKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)

![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)
![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
![1-[2-({[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4931701.png)
![N,N'-{sulfonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B4931707.png)